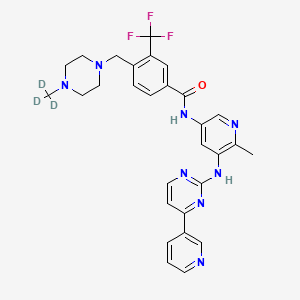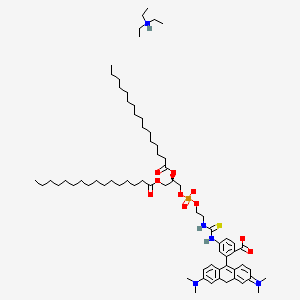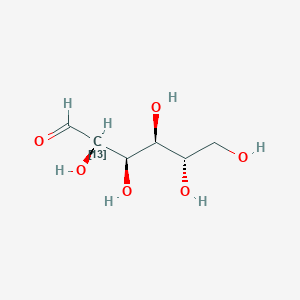
L-Glucose-13C-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glucose-13C-1, also known as L-(-)-Glucose-13C-1, is a stable isotope-labeled compound where the first carbon atom is replaced with the carbon-13 isotope. This compound is an enantiomer of D-glucose, meaning it is a mirror image of the more commonly known D-glucose. This compound is primarily used in scientific research, particularly in metabolic studies and tracer experiments due to its unique isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Glucose-13C-1 typically involves the incorporation of the carbon-13 isotope into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of [13C]-formaldehyde in the Kiliani-Fischer synthesis, which is a well-known method for synthesizing aldoses from simpler precursors.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is carefully controlled to ensure the incorporation of the carbon-13 isotope at the desired position. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions: L-Glucose-13C-1 undergoes various chemical reactions similar to those of D-glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid using oxidizing agents such as bromine water or nitric acid.
Reduction: Reduction of this compound can yield sorbitol using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Bromine water, nitric acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various esters and ethers of this compound.
Aplicaciones Científicas De Investigación
L-Glucose-13C-1 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Metabolic Studies: Used as a tracer in metabolic flux analysis to study the pathways and rates of glucose metabolism in various organisms.
Cancer Research: Utilized in dynamic nuclear polarization-enhanced magnetic resonance imaging to study cancer metabolism.
Biological Research: Helps in understanding the metabolic pathways in neural cells and other biological systems.
Pharmaceutical Research: Used in the development and testing of new drugs, particularly in understanding their metabolic profiles and pharmacokinetics.
Mecanismo De Acción
The mechanism of action of L-Glucose-13C-1 is primarily related to its role as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as natural glucose. The carbon-13 isotope allows researchers to track its movement and transformation within the system using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This provides valuable insights into the metabolic processes and pathways involved.
Comparación Con Compuestos Similares
L-Glucose-13C-1 is unique due to its specific isotopic labeling. Similar compounds include other carbon-13 labeled glucose derivatives such as:
D-Glucose-13C-1: The D-enantiomer of glucose labeled with carbon-13 at the first position.
[1-13C] Pyruvate: Another carbon-13 labeled compound used in metabolic studies, particularly in cancer research.
13C-Inulin: Used in stable isotope resolved metabolomics to study gut microbiome-host interactions.
This compound stands out due to its specific use in studying the L-enantiomer of glucose, providing unique insights into the metabolic processes involving this less common form of glucose.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i3+1 |
Clave InChI |
GZCGUPFRVQAUEE-CAHGDTLZSA-N |
SMILES isomérico |
C([C@@H]([C@@H]([C@H]([13C@@H](C=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


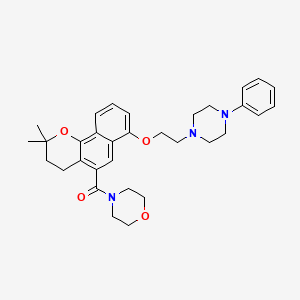
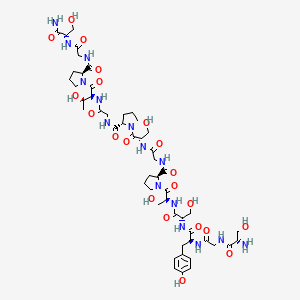
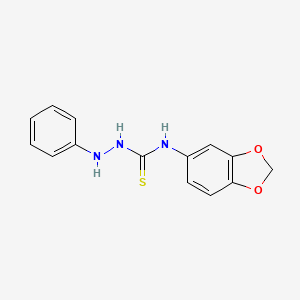
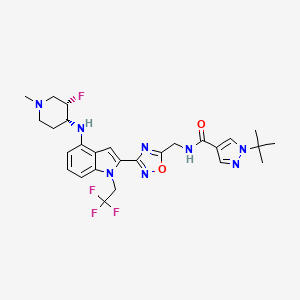


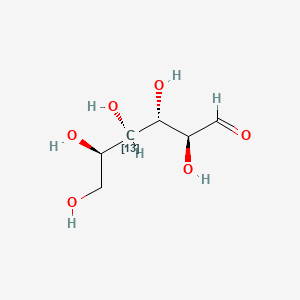

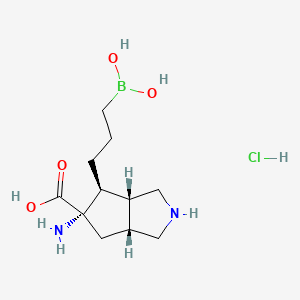
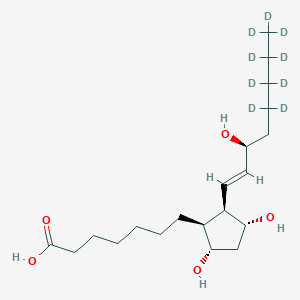
![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)

